2-amino-2-(2-methoxyphenyl)-N-methylacetamide
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Overview
Description
2-Amino-2-(2-methoxyphenyl)-N-methylacetamide is a chemical compound that belongs to the class of amino acid derivatives It is structurally characterized by the presence of an amino group, a methoxyphenyl group, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide typically involves the reaction of 2-methoxybenzaldehyde with methylamine and glycine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for the substitution of the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-2-(2-methoxyphenyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-amino-2-(2-methoxyphenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-methoxyphenyl)acetic acid: A glycine derivative with similar structural features.
2-Methoxyphenylacetic acid: Another related compound with a methoxyphenyl group.
Uniqueness
2-Amino-2-(2-methoxyphenyl)-N-methylacetamide is unique due to the presence of both an amino group and a methylacetamide group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-2-(2-methoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(13)9(11)7-5-3-4-6-8(7)14-2/h3-6,9H,11H2,1-2H3,(H,12,13) |
InChI Key |
WVQJVUHQVPMWCB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
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